molecular formula C16H13FN4O4 B213583 N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide

Cat. No. B213583
M. Wt: 344.3 g/mol
InChI Key: IWZJMRMUCXWPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is a chemical compound that belongs to the class of furan derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is not fully understood. However, it has been proposed to exert its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been suggested to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide is its potent antitumor activity against various cancer cell lines. Additionally, it possesses anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further investigated before it can be considered for clinical use.

Future Directions

There are several future directions for the research on N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide. One of the areas of interest is the investigation of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its potential toxicity. Furthermore, the development of new synthetic routes for the production of this compound and its derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide involves the reaction of 4-nitro-1H-pyrazole-1-methanol with 4-fluorobenzyl bromide in the presence of potassium carbonate in DMF. The resulting compound is then reacted with furan-2-carboxylic acid in the presence of EDC and DMAP to obtain the final product.

Scientific Research Applications

N-(4-fluorobenzyl)-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C16H13FN4O4

Molecular Weight

344.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H13FN4O4/c17-12-3-1-11(2-4-12)7-18-16(22)15-6-5-14(25-15)10-20-9-13(8-19-20)21(23)24/h1-6,8-9H,7,10H2,(H,18,22)

InChI Key

IWZJMRMUCXWPCZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F

Origin of Product

United States

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